Bryacarpene 1

Description

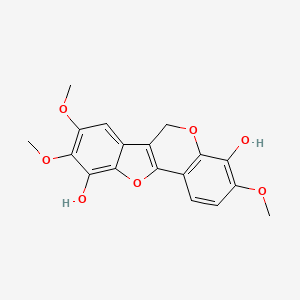

Bryacarpene 1 is a bioactive secondary metabolite isolated from bryophytes (mosses and liverworts), a group of non-vascular plants known for their unique chemical diversity. Structurally, it belongs to the sesquiterpene class, characterized by a 15-carbon skeleton with cyclized and oxygenated functional groups. This compound has garnered attention for its antimicrobial and cytotoxic properties, as reported in preliminary pharmacological studies . Its biosynthesis involves mevalonate or methylerythritol phosphate pathways, common to terpenoid production in plants.

Properties

CAS No. |

55306-14-4 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.32 |

IUPAC Name |

3,8,9-trimethoxy-6H-[1]benzofuro[3,2-c]chromene-4,10-diol |

InChI |

InChI=1S/C18H16O7/c1-21-11-5-4-8-15-10(7-24-16(8)13(11)19)9-6-12(22-2)18(23-3)14(20)17(9)25-15/h4-6,19-20H,7H2,1-3H3 |

SMILES |

COC1=C(C2=C(C=C1)C3=C(CO2)C4=CC(=C(C(=C4O3)O)OC)OC)O |

Synonyms |

3,8,9-Trimethoxy-4,10-dihydroxypterocarpene; 3,8,9-Trimethoxy-6H-benzofuro[3,2-c][1]benzopyran-4,10-diol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Bryacarpene 1 against structurally and functionally analogous sesquiterpenes, focusing on molecular properties, biological activities, and synthetic pathways.

Structural and Functional Analogues

Key compounds for comparison include:

Artemisinin : A well-studied antimalarial sesquiterpene lactone.

Dihydroartemisinin : A reduced derivative of artemisinin with enhanced bioavailability.

Parthenolide: A germacranolide sesquiterpene with anti-inflammatory properties.

Comparative Analysis

Key Findings

- Structural Divergence: this compound lacks the lactone rings or endoperoxide bridges seen in artemisinin and parthenolide, suggesting distinct biosynthetic pathways and reactivity .

- Bioactivity : While artemisinin derivatives excel in antimalarial potency, this compound’s antimicrobial activity aligns with bryophyte-derived terpenes, which often target bacterial membranes .

- Synthetic Accessibility : Artemisinin’s semi-synthetic production is well-established, whereas this compound’s complex epoxide and hydroxyl groups pose challenges for scalable synthesis .

Q & A

Q. What are the key challenges in isolating Bryacarpene 1 from natural sources, and what methodological approaches ensure purity and yield?

Isolation requires careful solvent selection (e.g., gradient elution in column chromatography) and validation via HPLC-UV or LC-MS to confirm purity . Replicating methods from literature is critical, but inconsistencies in plant subspecies or extraction protocols may necessitate optimization of temperature, pH, and solvent polarity .

Q. How can researchers validate the structural elucidation of this compound when spectroscopic data conflicts with existing literature?

Cross-validate NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) data against computational models (e.g., DFT calculations). Discrepancies may arise from stereochemical variations or solvent effects; replicate experiments under standardized conditions and compare with authenticated reference samples .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls and dose-response curves. Ensure solvent compatibility (e.g., DMSO concentration ≤0.1%) and include sham-treated controls to isolate compound-specific effects. Statistical validation (ANOVA with post-hoc tests) is mandatory .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action across different cell lines?

Conduct systematic dose- and time-dependent studies across multiple cell lines (e.g., cancer vs. normal). Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify pathway-specific responses. Use clustering analysis to differentiate cell-line-specific artifacts from conserved mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Implement quality-by-design (QbD) principles: track critical parameters (e.g., reaction temperature, catalyst purity) using design-of-experiments (DoE) software. Characterize each batch via GC-MS for intermediate byproducts and validate biological activity in parallel assays .

Q. How can computational modeling improve the understanding of this compound’s structure-activity relationship (SAR) when experimental data is limited?

Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to target proteins (e.g., kinases). Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays .

Q. What ethical and methodological considerations apply when studying this compound’s effects in animal models?

Follow ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis to minimize sample size. Use species-specific metabolic profiles to interpret pharmacokinetic data. Publish negative results to avoid publication bias .

Methodological Frameworks

How to formulate a hypothesis-driven research question for this compound’s ecological role in its native plant species?

Use the PICO framework: Population (plant species), Intervention (this compound exposure), Comparison (other secondary metabolites), Outcome (defense response metrics). Conduct field surveys and ex situ experiments to link chemical profiles with herbivore resistance .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous biological systems?

Apply mixed-effects models to account for variability in cell cultures or tissue samples. Use bootstrap resampling for small datasets and Bayesian inference for probabilistic interpretation of dose-response relationships .

Q. How to address gaps in this compound’s biosynthetic pathway annotation using multi-omics integration?

Combine genomic (Illumina/Nanopore sequencing), metabolomic (LC-HRMS), and transcriptomic (qRT-PCR) data. Use co-expression network analysis (WGCNA) to identify candidate genes and validate via CRISPR/Cas9 knockout in plant models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.